molecular formula C15H15ClFN B12930103 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine

9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine

Cat. No.: B12930103
M. Wt: 263.74 g/mol
InChI Key: KNHQAUKMCAUEIO-UHFFFAOYSA-N
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Description

9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, Friedel-Crafts acylation, and subsequent cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family, known for its broad range of biological activities.

    9-Chloroacridine: A simpler analog with similar halogen substitution.

    7-Fluoroacridine: Another analog with fluorine substitution at a different position.

Uniqueness

9-Chloro-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroacridine is unique due to its specific combination of chlorine and fluorine substitutions along with the tetrahydroacridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15ClFN

Molecular Weight

263.74 g/mol

IUPAC Name

9-chloro-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-acridine

InChI

InChI=1S/C15H15ClFN/c1-15(2)7-3-4-10-13(16)11-8-9(17)5-6-12(11)18-14(10)15/h5-6,8H,3-4,7H2,1-2H3

InChI Key

KNHQAUKMCAUEIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C(C3=C(C=CC(=C3)F)N=C21)Cl)C

Origin of Product

United States

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